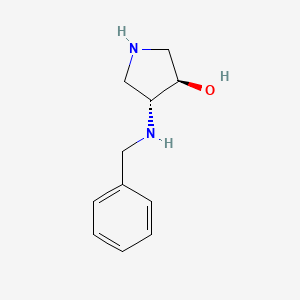

(3R,4R)-4-(benzylamino)pyrrolidin-3-ol

Description

(3R,4R)-4-(Benzylamino)pyrrolidin-3-ol is a pyrrolidine-based transition state (TS) analog designed to mimic the oxacarbenium ion-like intermediate formed during glycosidic bond cleavage by base excision repair (BER) glycosylases. This compound features a benzylamino group at the C4 position and a hydroxyl group at C3 on a pyrrolidine scaffold. Its synthesis, as described in an improved method by Chu et al., involves strategic benzylation and hydroxylation to stabilize the TS mimic structure .

This compound has been utilized to study BER enzymes such as bacterial formamidopyrimidine glycosylase (Fpg), human 8-oxoguanine glycosylase (hOGG1), and human Nei-like glycosylase 1 (hNEIL1). These enzymes exhibit exceptional binding affinity (Kd ~ pM) for DNA duplexes containing (3R,4R)-4-(benzylamino)pyrrolidin-3-ol, making it a critical tool for elucidating enzyme-substrate interactions and catalytic mechanisms .

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

(3R,4R)-4-(benzylamino)pyrrolidin-3-ol |

InChI |

InChI=1S/C11H16N2O/c14-11-8-12-7-10(11)13-6-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11-/m1/s1 |

InChI Key |

FZSRJTMTNBARDY-GHMZBOCLSA-N |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)O)NCC2=CC=CC=C2 |

Canonical SMILES |

C1C(C(CN1)O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(benzylamino)pyrrolidin-3-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and benzylamine.

Formation of Intermediate: The pyrrolidine is first protected to form an intermediate compound.

Substitution Reaction: The protected pyrrolidine undergoes a substitution reaction with benzylamine under controlled conditions to introduce the benzylamino group.

Deprotection: The intermediate is then deprotected to yield the final product, (3R,4R)-4-(benzylamino)pyrrolidin-3-ol.

Industrial Production Methods

In an industrial setting, the production of (3R,4R)-4-(benzylamino)pyrrolidin-3-ol may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzylamino group (-NH-Benzyl) participates in nucleophilic substitution reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form quaternary ammonium salts.

-

Arylation : Couples with aryl halides via Buchwald–Hartwig amination in the presence of palladium catalysts.

Key Conditions :

| Reaction Type | Reagent/Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃ | DMF | 60°C | 78% |

Acylation and Carbamate Formation

The secondary amine undergoes acylation with activated esters or anhydrides:

-

Acetylation : Reacts with acetic anhydride to yield N-acetyl derivatives .

-

Carbamate Synthesis : Forms stable carbamates with chloroformates (e.g., benzyl chloroformate) .

Example :

Yield: 85–92% under anhydrous conditions .

Oxidation of the Hydroxyl Group

The hydroxyl group at the 3-position is selectively oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or Dess–Martin periodinane .

Data :

| Oxidizing Agent | Solvent | Temperature | Conversion Rate |

|---|---|---|---|

| Dess–Martin | DCM | 25°C | >95% |

| Jones Reagent | Acetone | 0°C | 88% |

Catalytic Hydrogenation

The benzyl group is removed via hydrogenolysis using Pd/C or Raney Ni catalysts:

Conditions: 1 atm H₂, ethanol, 25°C, 6 hours .

Yield: 94% .

Stereoselective Cycloadditions

The compound serves as a precursor in asymmetric 1,3-dipolar cycloadditions to synthesize pyrrolidine-based heterocycles. For instance:

Synthetic Route :

Enzymatic Resolution

Immobilized lipases (e.g., Candida antarctica lipase B) resolve racemic mixtures of derivatives via hydrolytic cleavage, achieving >98% ee .

Procedure :

Scientific Research Applications

(3R,4R)-4-(benzylamino)pyrrolidin-3-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which (3R,4R)-4-(benzylamino)pyrrolidin-3-ol exerts its effects involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(3R,4R)-(Hydroxymethyl)pyrrolidin-3-ol (1N)

- Structural Difference: Lacks the benzylamino group at C3.

- Functional Impact: Despite the absence of the benzyl group, 1N retains high affinity for BER glycosylases (Kd ~ pM). However, comparative studies show that the benzylamino group in (3R,4R)-4-(benzylamino)pyrrolidin-3-ol enhances hydrophobic interactions with enzyme active sites, leading to marginally stronger binding than 1N in certain duplex contexts .

- Mechanistic Insight: Both compounds mimic the TS, but the benzylamino group may stabilize additional enzyme-substrate contacts, as evidenced by differential Kd values when paired with opposing nucleobases (C vs. A) in DNA duplexes .

(3R,4R)-1-Benzyl-4-(Hydroxymethyl)pyrrolidin-3-ol

- Application: Used as a precursor for synthesizing iminosugar derivatives targeting anthranilate phosphoribosyltransferase in Mycobacterium tuberculosis .

- Comparison: The hydroxymethyl substituent at C4 replaces the benzylamino group, altering hydrogen-bonding capacity. This modification shifts its biological target from DNA repair enzymes to bacterial metabolic enzymes, highlighting the role of functional group diversity in target specificity .

Heterocyclic Backbone Variations

(3R,4S)-4-(Benzylamino)oxolan-3-ol

- Structural Difference : Replaces the pyrrolidine ring with a tetrahydrofuran (oxolan) ring.

- Functional Impact : The oxolan scaffold reduces conformational rigidity compared to pyrrolidine, leading to weaker binding with BER glycosylases (Kd ~ nM range). This underscores the importance of the pyrrolidine ring’s puckering geometry in mimicking TS intermediates .

(3R,4R)-4-(((7-(Benzylamino)-3-Isopropylpyrazolo[1,5-a]pyrimidin-5-yl)Amino)Methyl)Piperidin-3-ol

- Structural Difference : Incorporates a piperidine ring instead of pyrrolidine and adds a pyrazolo-pyrimidine substituent.

- Functional Impact : This compound acts as a cyclin-dependent kinase (CDK) inhibitor, with antineoplastic activity. The piperidine ring and extended substituents shift its mechanism from TS mimicry to competitive kinase inhibition, demonstrating how backbone size (6-membered vs. 5-membered rings) influences target engagement .

Functional Group Modifications

(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-3-Carboxylic Acid Derivatives

- Structural Difference: Replaces the benzylamino group with a benzodioxol moiety and adds a carboxylic acid group.

- Functional Impact: Increased polarity from the carboxylic acid group reduces membrane permeability, limiting its utility in cellular studies compared to the more lipophilic (3R,4R)-4-(benzylamino)pyrrolidin-3-ol .

Data Tables

Table 1. Binding Affinities of Pyrrolidine Analogs with BER Glycosylases

Table 2. Structural and Functional Comparison of Key Analogs

| Compound | Core Structure | Key Functional Groups | Primary Target | Biological Role |

|---|---|---|---|---|

| (3R,4R)-4-(Benzylamino)pyrrolidin-3-ol | Pyrrolidine | C4-benzylamino, C3-OH | BER glycosylases | TS mimic for enzyme profiling |

| (3R,4S)-4-(Benzylamino)oxolan-3-ol | Oxolan | C4-benzylamino, C3-OH | Undefined | Less potent TS mimic |

| (3R,4R)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-ol | Pyrrolidine | C1-benzyl, C4-hydroxymethyl | Anthranilate PRTase | Bacterial enzyme inhibitor |

| (3R,4R)-Piperidin-3-ol derivative | Piperidine | Pyrazolo-pyrimidine substituent | CDKs | Antineoplastic agent |

Biological Activity

(3R,4R)-4-(benzylamino)pyrrolidin-3-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a benzylamino group, which contributes to its unique biological activity. Its molecular formula is CHNO, with a molecular weight of approximately 204.27 g/mol. This structural configuration enhances its reactivity and interaction with various biological targets.

The biological activity of (3R,4R)-4-(benzylamino)pyrrolidin-3-ol primarily involves its interaction with specific receptors and enzymes. The compound can modulate the activity of various signaling pathways by binding to targets such as:

- Receptors : Acts as a ligand in receptor binding studies, potentially influencing neurotransmitter systems.

- Enzymes : Inhibits glycosidases and other enzymes related to metabolic pathways, which may have implications for diseases like diabetes and tuberculosis .

Antimicrobial Properties

Research has indicated that derivatives of (3R,4R)-4-(benzylamino)pyrrolidin-3-ol exhibit antimicrobial activity against several bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.

Central Nervous System (CNS) Activity

The compound has shown promise in CNS applications, particularly in models of pain and inflammation. Studies indicate that it may modulate pain pathways through interaction with phosphatidylinositol 3-kinase (PI3K), affecting neuronal excitability and pain perception .

Data Table: Biological Activities Overview

Case Studies

- Inhibition of Mycobacterium tuberculosis : A study demonstrated that derivatives of the compound were effective against Mycobacterium tuberculosis, suggesting a potential role in treating tuberculosis .

- Pain Modulation : In an inflammatory pain model, the compound was shown to reduce pain-related behavior when administered intrathecally, indicating its potential as an analgesic agent .

- Glycosidase Inhibition : The compound's ability to inhibit glycosidases was explored in various studies, revealing its potential as a therapeutic agent for metabolic disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3R,4R)-4-(benzylamino)pyrrolidin-3-ol, and how can stereochemical purity be ensured?

- Methodological Answer : The compound is typically synthesized via hydrogenolysis of its benzyl-protected precursor, (3R,4R)-1-benzyl-3,4-pyrrolidinediol, using 10% Pd/C in anhydrous methanol under H₂ gas. This method preserves stereochemistry while removing the benzyl group. For chiral resolution, asymmetric cycloaddition or enzymatic methods are recommended. Key steps include:

- Hydrogenolysis : Stirring the precursor with Pd/C (10% w/w) in MeOH under H₂ for 3–6 hours at ambient temperature, followed by filtration through Celite .

- Stereochemical Control : Use chiral HPLC or polarimetry to confirm enantiomeric purity. Evidence from pyrrolidine-diol syntheses shows that hydrogenolysis retains the (3R,4R) configuration .

Q. What spectroscopic techniques are most effective for characterizing (3R,4R)-4-(benzylamino)pyrrolidin-3-ol?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the absence of the benzyl group post-hydrogenolysis. Key signals include δ ~2.8–3.5 ppm (pyrrolidine protons) and δ ~4.2 ppm (hydroxyl protons).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 223.15 g/mol).

- Polarimetry : Measures specific rotation (e.g., [α]D²⁵ = -15° to -20° for (3R,4R) enantiomers) to confirm chirality .

Q. How can researchers purify (3R,4R)-4-(benzylamino)pyrrolidin-3-ol to >95% purity?

- Methodological Answer :

- Recrystallization : Use methanol or ethanol as solvents due to the compound’s solubility profile (mp ~95°C).

- Column Chromatography : Employ silica gel with a gradient of ethyl acetate/methanol (9:1 to 4:1) for optimal separation .

Advanced Research Questions

Q. What strategies enable redox-neutral C–H functionalization of (3R,4R)-4-(benzylamino)pyrrolidin-3-ol for derivatization?

- Methodological Answer : A redox-neutral α-C–H oxygenation can be achieved using monoprotected p-quinone to generate an N-aryliminium ion intermediate. This intermediate reacts with boronic acids to yield cis-2-substituted derivatives. Steps include:

- Reaction Setup : Mix the compound with p-quinone (1.2 eq) in dichloromethane under argon.

- Nucleophilic Addition : Add boronic acid (1.5 eq) and stir at 40°C for 12 hours.

- Workup : Purify via flash chromatography (hexane/ethyl acetate) .

Q. How can (3R,4R)-4-(benzylamino)pyrrolidin-3-ol serve as a precursor for enzyme inhibitors or glycosidase mimics?

- Methodological Answer : The compound’s hydroxyl and amino groups facilitate its use in synthesizing iminosugar analogues. For example:

- Iminosugar Synthesis : React with protected glycosyl donors (e.g., peracetylated glucose) under Mitsunobu conditions (DIAD, PPh₃) to form C-glycosides.

- Biological Assays : Test inhibition of α-glucosidase or anthranilate phosphoribosyltransferase using kinetic assays (IC₅₀ determination via UV-Vis at λ = 340 nm) .

Q. What in vitro models are suitable for evaluating the biological activity of derivatives of this compound?

- Methodological Answer :

- Anticancer Activity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values <10 μM indicate potency.

- Enzyme Inhibition : Use fluorescence-based assays for kinases (e.g., CDK4/6) with ATP-competitive binding studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.